molecular formula C9H20N2O B13635773 3-(1-Aminopentan-2-yl)pyrrolidin-3-ol

3-(1-Aminopentan-2-yl)pyrrolidin-3-ol

Cat. No.: B13635773
M. Wt: 172.27 g/mol
InChI Key: GDSYBEIVALLSJE-UHFFFAOYSA-N
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Description

3-(1-Aminopentan-2-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C9H20N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopentan-2-yl)pyrrolidin-3-ol typically involves the reaction of N-substituted piperidines. One method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation . This domino process allows for the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopentan-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized forms.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, which are valuable intermediates in the synthesis of drugs, dyes, and pigments .

Scientific Research Applications

3-(1-Aminopentan-2-yl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Aminopentan-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known for its ability to interact with various biological targets, contributing to its biological activity . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine
  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

3-(1-Aminopentan-2-yl)pyrrolidin-3-ol is unique due to its specific structural features, which allow for selective synthesis and diverse reactivity. Its ability to form valuable intermediates like pyrrolidin-2-ones and 3-iodopyrroles sets it apart from other similar compounds .

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3-(1-aminopentan-2-yl)pyrrolidin-3-ol

InChI

InChI=1S/C9H20N2O/c1-2-3-8(6-10)9(12)4-5-11-7-9/h8,11-12H,2-7,10H2,1H3

InChI Key

GDSYBEIVALLSJE-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C1(CCNC1)O

Origin of Product

United States

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